methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
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Overview
Description
Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzoate ester linked to a chromen-2-one moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the esterification of 4-hydroxybenzoic acid with this compound. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or chromen-2-one moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new coumarin derivatives with different functional groups.
Scientific Research Applications
Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer and antiviral treatments.
Mechanism of Action
The mechanism of action of methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA or proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetate: This compound has a similar structure but with an acetate group instead of a benzoate group.
4-Methylumbelliferyl acetate: Another coumarin derivative with similar chromophoric properties but different functional groups.
Uniqueness
Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is unique due to its specific combination of a benzoate ester and a chromen-2-one moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-13(2)19(21)25-18-10-16(8-9-17(12)18)24-11-14-4-6-15(7-5-14)20(22)23-3/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEDCZFQYSINDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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